3,5-Diaminonitrobenzene
Overview
Description
3,5-Diaminonitrobenzene is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The primary target of 5-Nitrobenzene-1,3-diamine is mannan endo-1,4-beta-mannosidase (encoded by the manA gene). This enzyme plays a crucial role in hydrolyzing beta-1,4-linked mannan and galactomannan within the plant cell wall .
- 5-Nitrobenzene-1,3-diamine acts as an electrophile . It forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions .
- The new nitro group introduced by the compound directs other groups into the 3 and 5 positions on the benzene ring .
Target of Action
Mode of Action
Biological Activity
3,5-Diaminonitrobenzene (3,5-DiANB) is a chemical compound that has garnered attention due to its potential biological activities and toxicological implications. This article explores the biological activity of 3,5-DiANB, including its genotoxicity, metabolic pathways, and environmental interactions, supported by data tables and case studies.
This compound is an aromatic amine with the molecular formula CHNO. Its structure consists of two amino groups and one nitro group attached to a benzene ring. This configuration influences its reactivity and biological interactions.
Genotoxicity
Genotoxic Effects
Research indicates that 3,5-DiANB exhibits significant genotoxic properties. In a study involving Salmonella typhimurium strains (TA98 and TA100), it was found that 3,5-DiANB induced a doubling of the spontaneous mutation rate at concentrations as low as 17 μg/plate in TA100 and 34 μg/plate in TA98 . These findings suggest that exposure to this compound may lead to mutagenic effects in prokaryotic organisms.
Table 1: Genotoxicity Data for this compound
Strain | Concentration (μg/plate) | Mutation Rate Increase |
---|---|---|
Salmonella TA98 | 34 | Doubling |
Salmonella TA100 | 17 | Doubling |
Metabolism and Toxicokinetics
The metabolism of 3,5-DiANB is primarily conducted through nitroreduction processes. Studies have shown that it can be metabolized to various derivatives such as 3-amino-5-nitroaniline and other diamino compounds . The metabolic pathways involve hepatic enzymes that facilitate the reduction of nitro groups to amino groups.
Key Metabolites Identified:
- 3-Amino-5-nitroaniline
- 1,3-Diamino-5-nitrobenzene
These metabolites can form stable adducts with proteins and DNA in biological systems, raising concerns about potential long-term health effects .
Environmental Impact
Biodegradation Studies
Research on the biodegradation of 3,5-DiANB indicates variable degradation rates in aquatic environments. In a study conducted with Tennessee River water, the compound showed a reduction in concentration after prolonged exposure to microbial cultures . This suggests that while some microbial populations can degrade the compound, the process is not efficient under all conditions.
Table 2: Biodegradation Rates of 3,5-DiANB
Condition | Initial Concentration (μg/mL) | Degradation Rate (%) |
---|---|---|
Tennessee River Water | 20 | ~50% after 18 days |
Control (No Microbes) | - | No degradation |
Case Studies
-
Case Study on Occupational Exposure
A documented case highlighted occupational exposure leading to hepatotoxic effects in workers handling 3,5-DiANB. Symptoms included liver enzyme elevation and histopathological changes consistent with chemical-induced liver injury . -
Environmental Monitoring
A study monitoring water sources near industrial sites revealed detectable levels of 3,5-DiANB. The presence of this compound raised concerns regarding water quality and potential bioaccumulation in aquatic organisms .
Properties
IUPAC Name |
5-nitrobenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWXYHZQNLIBLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063687 | |
Record name | 1,3-Benzenediamine, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5042-55-7 | |
Record name | 5-Nitro-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5042-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-1,3-benzenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diaminonitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diaminonitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediamine, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediamine, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrobenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITRO-M-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O8F5J46MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-NITRO-1,3-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6244 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.